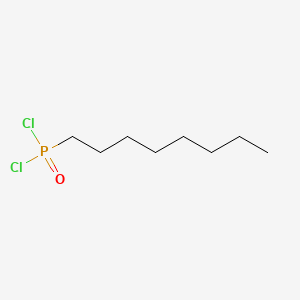
Octylphosphonsäuredichlorid
Übersicht
Beschreibung
Octylphosphonic dichloride is an organophosphorus compound with the molecular formula C8H17Cl2OP. It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by an octyl group and two chlorine atoms. This compound is primarily used in the synthesis of other organophosphorus compounds and has applications in various industrial processes.
Wissenschaftliche Forschungsanwendungen
Octylphosphonic dichloride has several applications in scientific research and industry:
Surface Modification: It is used in the surface modification of materials such as calcium fluoroapatite and hydroxyapatite, enhancing their properties for various applications.
Corrosion Inhibition: Octylphosphonic dichloride derivatives are employed as corrosion inhibitors in metalworking fluids, providing protection against corrosion for aluminum and other metals.
Chemical Synthesis: It serves as an intermediate in the synthesis of other organophosphorus compounds, which are used in various chemical reactions and industrial processes.
Wirkmechanismus
Target of Action
Octylphosphonic dichloride, also known as 1-Octylphosphonic dichloride, is primarily used in the surface modification of calcium fluoro and hydroxyapatite . It is also employed in the qualitative and quantitative analysis of phosphate rock . The primary targets of this compound are therefore these materials, where it acts to modify their surfaces for various applications.
Mode of Action
It is known to react with water , suggesting that it may undergo hydrolysis or other reactions when in contact with aqueous environments. This could result in the formation of new compounds or the modification of existing ones, such as the surface modification of calcium fluoro and hydroxyapatite .
Pharmacokinetics
Given its reactivity with water , it is likely that it would be rapidly metabolized and excreted in an aqueous biological system. Its bioavailability would therefore depend on factors such as the route of administration and the presence of other compounds that might interact with it.
Result of Action
The primary result of Octylphosphonic dichloride’s action is the surface modification of calcium fluoro and hydroxyapatite . This can enhance the properties of these materials, making them more suitable for certain applications. For example, surface modification can improve the adhesion of coatings or the compatibility of biomedical implants.
Action Environment
The action of Octylphosphonic dichloride is influenced by environmental factors such as the presence of water, given its reactivity with this substance . Other factors, such as temperature and pH, could also affect its stability and efficacy. It is noted to be moisture sensitive, and it is recommended to be stored away from strong bases, water/moisture, and oxidizing agents . Therefore, the environment in which Octylphosphonic dichloride is used or stored can significantly impact its action and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octylphosphonic dichloride can be synthesized through the reaction of octylphosphonic acid with thionyl chloride. The reaction typically involves refluxing octylphosphonic acid with an excess of thionyl chloride at elevated temperatures (around 50°C) for several hours. The reaction mixture is then left overnight, and the excess thionyl chloride is removed under reduced pressure to obtain octylphosphonic dichloride .
Industrial Production Methods: In industrial settings, the production of octylphosphonic dichloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Octylphosphonic dichloride undergoes various chemical reactions, including substitution and hydrolysis.
Common Reagents and Conditions:
Substitution Reactions: Octylphosphonic dichloride reacts with alcohols in the presence of a base such as triethylamine to form octylphosphonic acid esters.
Hydrolysis: In the presence of water, octylphosphonic dichloride hydrolyzes to form octylphosphonic acid and hydrochloric acid.
Major Products Formed:
Esters: Reaction with alcohols forms octylphosphonic acid esters.
Acid: Hydrolysis forms octylphosphonic acid.
Vergleich Mit ähnlichen Verbindungen
Phosphoryl Chloride (POCl3): Used in similar substitution reactions but lacks the octyl group.
Octylphosphonic Acid: The parent compound from which octylphosphonic dichloride is derived.
Phosphonic Acid Esters: Similar in structure but with different alkyl or aryl groups.
Uniqueness: Octylphosphonic dichloride is unique due to its specific reactivity and the presence of the octyl group, which imparts distinct properties compared to other phosphonic acid derivatives. Its ability to form stable esters and its application in surface modification and corrosion inhibition make it a valuable compound in various industrial and research settings .
Eigenschaften
IUPAC Name |
1-dichlorophosphoryloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl2OP/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHCRCDXILKTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184928 | |
| Record name | Octylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3095-94-1 | |
| Record name | P-Octylphosphonic dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3095-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octylphosphonic dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003095941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octylphosphonic dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol](/img/structure/B1593688.png)







![(R)-1-[3-(ACETYLTHIO)-2-METHYL-1-OXOPROPYL]-L-PROLINE](/img/structure/B1593703.png)



